molecular formula C18H26N4O4 B4506373 ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B4506373
M. Wt: 362.4 g/mol
InChI Key: QUCCPUQDUOSMRY-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C18H26N4O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.19540532 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities Ethyl piperazine-carboxylate derivatives have been synthesized for the investigation of their biological activities. For instance, compounds containing ethyl piperazine-carboxylate moieties have been reported to exhibit antimicrobial, antilipase, and antiurease activities. Such compounds were synthesized using microwave-assisted methods and displayed good to moderate activity against various microorganisms. Notably, some derivatives showed specific antiurease and antilipase activities, highlighting their potential as leads for the development of new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemical Synthesis and Characterization The chemical synthesis and characterization of novel piperazine derivatives have been extensively studied, with a focus on their potential antimicrobial properties. For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a multi-component cyclo condensation method has been reported. These compounds were characterized by various spectroscopic methods and showed excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activity Evaluation Further studies on ethyl piperazine-carboxylate derivatives have focused on their antimicrobial efficacy. The reduction, Mannich reaction, and evaluation of antimicrobial activity of new 1,2,4-triazol-3-one derivatives have been investigated, revealing that Mannich bases derived from these compounds demonstrated good antimicrobial activity against tested microorganisms, suggesting their potential in antimicrobial therapy (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Vasodilation Properties Research into the vasodilation properties of 3-pyridinecarboxylate derivatives, including those synthesized from ethyl piperazine-carboxylate, has shown considerable potential. These compounds, through various chemical reactions, exhibited remarkable vasodilation potency in preclinical models, indicating their usefulness in exploring new treatments for vascular diseases (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Properties

IUPAC Name

ethyl 4-[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-2-26-18(25)21-10-8-20(9-11-21)17(24)13-22-16(23)12-14-6-4-3-5-7-15(14)19-22/h12H,2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCCPUQDUOSMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 6
ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate

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